[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester
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Overview
Description
[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester: is a complex organic compound with a unique structure that includes a piperidine ring, a hydroxyethyl group, and a carbamic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of piperidine with ethylene oxide to introduce the hydroxyethyl group. This intermediate is then reacted with isopropyl chloroformate to form the carbamic acid ester. Finally, the benzyl ester is introduced through a reaction with benzyl alcohol under acidic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation may involve alkyl halides.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Introduction of various functional groups onto the piperidine ring.
Scientific Research Applications
Chemistry: In chemistry, [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in receptor binding studies or as a probe in biochemical assays.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific biological pathways.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The hydroxyethyl group may participate in hydrogen bonding, while the piperidine ring can interact with various receptors or enzymes. The carbamic acid ester moiety may undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparison with Similar Compounds
- [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester
- [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester
- [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-propyl-carbamic acid benzyl ester
Uniqueness: The uniqueness of [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
benzyl N-[1-(2-hydroxyethyl)piperidin-3-yl]-N-propan-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-15(2)20(17-9-6-10-19(13-17)11-12-21)18(22)23-14-16-7-4-3-5-8-16/h3-5,7-8,15,17,21H,6,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQJXGOHNLAGIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)CCO)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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